molecular formula C7H10O4-2 B1260543 3-Methyladipate(2-)

3-Methyladipate(2-)

Cat. No. B1260543
M. Wt: 158.15 g/mol
InChI Key: SYEOWUNSTUDKGM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyladipate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-methyladipic acid. It has a role as a human urinary metabolite. It is a dicarboxylic acid dianion and a 3-methyladipate. It is a conjugate base of a 3-methyladipic acid.

Scientific Research Applications

Complex Formation with Rare Earth Elements

3-Methyladipate(2-) forms complexes with rare earth elements, creating crystalline solids with unique structural properties. These complexes have varying solubilities in water and exhibit specific infrared spectral characteristics. They decompose in a stepwise manner, forming oxides or oxocarbonates, which are important in various industrial and scientific applications (Brzyska, Bartyzel, Zieniewicz, & Zwolińska, 2000).

Catalysis and Chemical Synthesis

3-Methyladipate(2-) is involved in the catalysis of chemical reactions. It is used in the synthesis of tetrahydropyridines and other complex organic compounds, which are crucial in pharmaceutical and synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Metal-Organic Frameworks (MOFs)

In the field of material science, 3-methyladipate(2-) is used to synthesize zirconium-based metal-organic frameworks (MOFs). These structures exhibit unique properties due to the incorporation of inorganic anions, making them valuable in catalysis, gas storage, and separation technologies (Reinsch, Stassen, Bueken, Lieb, Ameloot, & Vos, 2015).

Advanced Materials and Nanocomposites

The compound is also instrumental in the development of advanced materials and nanocomposites. Its reactivity with other elements and compounds contributes to the synthesis of materials with novel properties and applications in various technological fields.

Atmospheric Chemistry and Environmental Studies

In atmospheric chemistry, derivatives of 3-methyladipate(2-) like isoprene are studied for their role in forming secondary organic aerosols (SOAs), impacting air quality and climate. Understanding the chemistry of these compounds helps in assessing environmental impact and developing pollution control strategies (Carlton, Wiedinmyer, & Kroll, 2009).

properties

Product Name

3-Methyladipate(2-)

Molecular Formula

C7H10O4-2

Molecular Weight

158.15 g/mol

IUPAC Name

3-methylhexanedioate

InChI

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2

InChI Key

SYEOWUNSTUDKGM-UHFFFAOYSA-L

Canonical SMILES

CC(CCC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyladipate(2-)
Reactant of Route 2
3-Methyladipate(2-)
Reactant of Route 3
3-Methyladipate(2-)
Reactant of Route 4
3-Methyladipate(2-)
Reactant of Route 5
Reactant of Route 5
3-Methyladipate(2-)
Reactant of Route 6
3-Methyladipate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.